molecular formula C20H19ClN4OS B2395443 N-(1-(6-(2-chlorophenyl)pyridazin-3-yl)piperidin-4-yl)thiophene-2-carboxamide CAS No. 1396875-57-2

N-(1-(6-(2-chlorophenyl)pyridazin-3-yl)piperidin-4-yl)thiophene-2-carboxamide

Cat. No.: B2395443
CAS No.: 1396875-57-2
M. Wt: 398.91
InChI Key: OZTXXMJNYGEBEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(6-(2-chlorophenyl)pyridazin-3-yl)piperidin-4-yl)thiophene-2-carboxamide is a synthetically designed small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a pyridazine core, a heterocycle recognized for its unique physicochemical properties, including a high dipole moment that facilitates π-π stacking interactions and a robust hydrogen-bonding capacity, which are critical for targeted molecular recognition . This compound is part of a class of molecules being investigated for their potential to modulate challenging biological targets. For instance, structurally related pyridazine-containing small molecules are actively explored in oncology research for their ability to inhibit the expression or activity of proteins like MYC, a notoriously difficult transcription factor target implicated in a wide range of cancers . Furthermore, the integration of a thiophene-carboxamide moiety, similar to those found in other investigational compounds, suggests potential applications as a viral entry inhibitor, as seen in research on thiophene derivatives against viruses like Ebola, where they are believed to disrupt glycoprotein-receptor interactions . The piperidine spacer is a common and versatile pharmacophore frequently used in FDA-approved drugs to optimize the physicochemical properties of a molecule and properly orient pharmacophoric groups for effective target interaction . Researchers can utilize this compound as a chemical tool to probe biological pathways involving these targets or as a lead structure for the development of novel therapeutic agents. This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4OS/c21-16-5-2-1-4-15(16)17-7-8-19(24-23-17)25-11-9-14(10-12-25)22-20(26)18-6-3-13-27-18/h1-8,13-14H,9-12H2,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTXXMJNYGEBEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CS2)C3=NN=C(C=C3)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridazine Ring Formation

The 6-(2-chlorophenyl)pyridazin-3-amine intermediate is synthesized via:

  • Cyclocondensation : Reacting 1,4-diketones with hydrazine derivatives under acidic conditions.
  • Halogenation : Introducing chlorine at position 6 using POCl₃ or PCl₅.
  • Suzuki–Miyaura Coupling : Installing the 2-chlorophenyl group via palladium catalysis (Scheme 1A).

Scheme 1A :
$$ \text{3,6-Dichloropyridazine} + \text{2-Chlorophenylboronic Acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{6-(2-Chlorophenyl)-3-chloropyridazine} $$

Condition Yield Selectivity
Pd(PPh₃)₄, DME, 80°C 78% >95% para

Functionalization at Pyridazine Position 3

The 3-chloro group undergoes nucleophilic substitution with piperidine:
Procedure :

  • React 6-(2-chlorophenyl)-3-chloropyridazine with piperidine in DMF at 120°C for 12 hours.
  • Use K₂CO₃ as base to scavenge HCl.

Key Observation :

  • Excess piperidine (3 eq.) ensures complete substitution.
  • Steric hindrance from the 2-chlorophenyl group necessitates elevated temperatures.

Piperidine Scaffold Modification

Introduction of the 4-Amino Group

The piperidine’s 4-position is functionalized via:

  • Boc Protection : Treat piperidine with di-tert-butyl dicarbonate to form N-Boc-piperidine.
  • Nitrogen Deprotection : Remove Boc group using TFA/CH₂Cl₂ (1:1) to yield 4-aminopiperidine.

Critical Considerations :

  • Boc protection prevents side reactions during subsequent steps.
  • TFA deprotection must be conducted under anhydrous conditions to avoid hydrolysis.

Amide Bond Formation

Thiophene-2-carboxylic Acid Activation

Activate the carboxylic acid using ethyl chloroformate or N,N’-dicyclohexylcarbodiimide (DCC):
Procedure :

  • Stir thiophene-2-carboxylic acid with DCC (1.2 eq.) and HOBt (1 eq.) in THF at 0°C for 1 hour.

Coupling with 4-Aminopiperidine

React the activated acid with 4-aminopiperidine:
Conditions :

  • THF, room temperature, 24 hours
  • Triethylamine (2 eq.) as base

Yield Optimization :

Coupling Agent Solvent Yield
DCC/HOBt THF 85%
EDC/HCl DMF 78%

Final Assembly and Purification

Global Deprotection and Workup

  • Remove protecting groups (if any) using TFA/CH₂Cl₂.
  • Purify via column chromatography (SiO₂, ethyl acetate/hexane gradient).

Analytical Characterization

Techniques :

Method Key Data
¹H NMR (400 MHz) δ 8.12 (s, 1H, pyridazine-H), 7.45–7.38 (m, 4H, Ar-H)
LC-MS m/z 413.1 [M+H]⁺
HPLC >99% purity (C18, MeCN/H₂O)

Challenges and Mitigation Strategies

  • Regioselectivity in Pyridazine Functionalization :
    • Use bulky ligands (e.g., SPhos) to direct coupling to the para position.
  • Piperidine Ring Stereochemistry :
    • Chiral auxiliaries or asymmetric hydrogenation ensure enantiopure products.
  • Amide Bond Hydrolysis :
    • Avoid aqueous conditions post-coupling; use anhydrous workup.

Chemical Reactions Analysis

Types of Reactions

N-(1-(6-(2-chlorophenyl)pyridazin-3-yl)piperidin-4-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-(6-(2-chlorophenyl)pyridazin-3-yl)piperidin-4-yl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Researchers explore its potential as a therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.

    Industry: It is used in the development of advanced materials, such as polymers and electronic devices, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(1-(6-(2-chlorophenyl)pyridazin-3-yl)piperidin-4-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pharmacological Research

The compound shares structural similarities with several derivatives reported in recent studies:

(a) Thiophene Fentanyl (N-Phenyl-N-[1-(2-Phenylethyl)Piperidin-4-Yl]Thiophene-2-Carboxamide)
  • Structure : Contains a thiophene-2-carboxamide group attached to a piperidine ring, similar to the target compound. However, the piperidine is substituted with a phenylethyl group instead of a pyridazine-chlorophenyl system.
  • Activity : Classified as a fentanyl analogue with opioid receptor affinity, highlighting the critical role of the phenylethyl group in opioid activity. The absence of this group in the target compound suggests divergent pharmacological targets .
  • Regulatory Status : Listed as a Schedule I controlled substance due to its opioid activity .
(b) Pyrimidine-Based Analogues
  • Example 1: (S)-N-(1-Amino-3-(2,4-Dichlorophenyl)Propan-2-Yl)-5-(2-(Methylamino)Pyrimidin-4-Yl)Thiophene-2-Carboxamide Structure: Features a pyrimidine ring with methylamino and dichlorophenyl substituents. Activity: Reported in kinase inhibition studies, emphasizing the role of pyrimidine-thiophene hybrids in targeting ATP-binding pockets .
  • Example 2 : 2-(5-Chloro-2-Fluorophenyl)-N-(3-Methylpyridin-4-Yl)-5-(Thiophen-3-Yl)Pyrimidin-4-Amine
    • Structure : Contains a fluorophenyl group and a thiophene ring.
    • Activity : Demonstrates selectivity for serotonin receptors (e.g., 5-HT2A), suggesting CNS applications .
(c) Piperazine Derivatives
  • Example : 1-(2-Chlorophenyl)Piperazine
    • Structure : A simple piperazine ring with a 2-chlorophenyl group.
    • Activity : Acts as a metabolite or precursor in psychoactive substances, modulating dopamine and serotonin pathways .

Key Structural and Functional Differences

Feature Target Compound Thiophene Fentanyl Pyrimidine Analogues
Core Heterocycle Pyridazine Piperidine (phenylethyl-substituted) Pyrimidine
Substituents 2-Chlorophenyl, thiophene-2-carboxamide Phenylethyl, thiophene-2-carboxamide Dichlorophenyl, methylamino, fluorophenyl
Pharmacological Target Hypothesized: Kinases or neurotransmitter receptors (not opioid) μ-Opioid receptor Kinases (e.g., EGFR), serotonin receptors
Regulatory Status Not scheduled (research compound) Schedule I controlled substance Experimental (preclinical)

Implications of Structural Modifications

  • Pyridazine vs. Pyrimidine/Piperidine Cores : The pyridazine ring in the target compound may enhance metabolic stability compared to pyrimidine or piperidine cores, which are prone to oxidative degradation.
  • Chlorophenyl Positioning : The 2-chlorophenyl group in the target compound could improve lipophilicity and blood-brain barrier penetration compared to para-substituted analogues (e.g., 4-methylfentanyl) .
  • Thiophene Carboxamide : This group is conserved across multiple analogues but paired with different substituents. Its role in hydrogen bonding and π-π stacking interactions may vary depending on the adjacent heterocycle.

Research Findings and Gaps

  • Toxicity Considerations : Piperidine-containing compounds (e.g., fentanyl analogues) often exhibit CNS depression risks, whereas pyridazine derivatives may have distinct off-target effects requiring further study.

Biological Activity

N-(1-(6-(2-chlorophenyl)pyridazin-3-yl)piperidin-4-yl)thiophene-2-carboxamide is a complex organic compound with potential therapeutic applications. Its unique structure, featuring a chlorophenyl group and a thiophene moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H21ClN4OSC_{21}H_{21}ClN_4OS, and it includes several functional groups that contribute to its biological activity. The presence of the chlorophenyl group enhances its interaction with biological targets, while the thiophene ring may influence its pharmacokinetic properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing piperidine and thiophene rings have shown moderate to strong antibacterial activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor . Compounds in this class are often evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease, which are critical in various physiological processes. Preliminary studies suggest that this compound may exhibit significant AChE inhibitory activity, making it a candidate for further exploration in neurodegenerative disease treatment .

Anticancer Properties

The compound's structural features may confer anticancer properties. Similar compounds have been shown to modulate signaling pathways involved in cancer progression, particularly through the inhibition of Protein Kinase B (PKB), also known as Akt . This pathway is crucial for cell survival and proliferation, suggesting that this compound could play a role in cancer therapy.

The mechanism of action of this compound involves several biochemical pathways:

  • PKB Inhibition : Acts as an ATP-competitive inhibitor of PKB, affecting the PI3K-PKB signaling pathway.
  • Antibacterial Action : Disrupts bacterial cell wall synthesis or inhibits key metabolic enzymes.
  • Enzyme Interaction : Potentially binds to AChE and urease, altering their activity and impacting physiological processes.

Case Studies

  • Antibacterial Screening : In a study evaluating various piperidine derivatives, compounds similar to this compound demonstrated significant antibacterial activity against Staphylococcus aureus with MIC values ranging from 3.12 to 12.5 μg/mL .
  • Enzyme Inhibition Studies : A series of synthesized compounds were tested for AChE inhibition with promising results indicating that certain derivatives exhibited IC50 values comparable to established inhibitors .

Comparative Analysis

Activity Type Compound Activity Level
AntibacterialPiperidine derivativesModerate to Strong
Enzyme InhibitionAChE InhibitorsSignificant
AnticancerPKB InhibitorsPotentially Effective

Q & A

Q. What are the key synthetic routes and reaction conditions for synthesizing N-(1-(6-(2-chlorophenyl)pyridazin-3-yl)piperidin-4-yl)thiophene-2-carboxamide?

  • Methodological Answer : The synthesis involves multi-step organic reactions:
  • Step 1 : Preparation of the pyridazine intermediate via coupling of 2-chlorophenyl groups with pyridazin-3-yl precursors under reflux conditions using solvents like dimethylformamide (DMF) .
  • Step 2 : Piperidine ring functionalization via nucleophilic substitution or Buchwald-Hartwig amination, often catalyzed by palladium complexes .
  • Step 3 : Amide bond formation between the piperidine intermediate and thiophene-2-carboxamide using coupling agents like HATU or EDCI in dichloromethane (DCM) .
    Critical parameters include temperature control (70–120°C), solvent polarity, and reaction time (12–48 hours). Purification is achieved via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How is the compound characterized to confirm its structural integrity and purity?

  • Methodological Answer : Analytical techniques include:
  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to confirm aromatic protons (δ 7.2–8.5 ppm for pyridazine and thiophene) and aliphatic piperidine signals (δ 2.5–4.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error to confirm molecular formula (e.g., C20_{20}H18_{18}ClN5_5OS) .
  • HPLC-PDA : Purity >95% assessed using C18 columns with acetonitrile/water mobile phases .

Q. What are the primary biological targets or therapeutic applications explored for this compound?

  • Methodological Answer :
  • Target Identification : Kinase inhibition assays (e.g., EGFR, VEGFR2) and receptor binding studies (e.g., serotonin receptors) using fluorescence polarization or SPR techniques .
  • Therapeutic Potential : Evaluated in cancer (apoptosis assays via flow cytometry) and neurological disorders (in vitro neuroprotection models using SH-SY5Y cells) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

  • Methodological Answer :
  • Core Modifications : Systematic substitution of the pyridazine ring (e.g., 2-chlorophenyl vs. 3,4-dichlorophenyl) to assess impact on kinase selectivity .
  • Piperidine Substituents : Introduction of methyl or fluoro groups at C4 of piperidine to enhance metabolic stability, monitored via microsomal stability assays .
  • Thiophene Carboxamide : Replacement with furan or pyrazole carboxamides to modulate solubility (logP measured via shake-flask method) .

Q. How can researchers resolve contradictions in biological activity data observed across different studies?

  • Methodological Answer :
  • Comparative Assay Design : Standardize in vitro protocols (e.g., ATP concentration in kinase assays) to minimize variability .
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to discrepancies between in vitro and in vivo results .
  • Structural Dynamics : X-ray crystallography (e.g., co-crystallization with target enzymes) to validate binding modes and explain potency differences .

Q. What computational strategies are employed to predict the binding modes of this compound with target enzymes or receptors?

  • Methodological Answer :
  • Molecular Docking : Using AutoDock Vina or Schrödinger Glide to simulate interactions with kinase ATP-binding pockets (e.g., scoring functions prioritize hydrogen bonds with Lys721 in EGFR) .
  • MD Simulations : GROMACS or AMBER for 100-ns trajectories to assess stability of ligand-receptor complexes (RMSD <2.0 Å indicates robust binding) .
  • Free Energy Calculations : MM-PBSA/GBSA to quantify binding affinities and correlate with experimental IC50_{50} values .

Q. What strategies mitigate synthetic challenges such as low yields or impurities during scale-up?

  • Methodological Answer :
  • Process Optimization : Switch from batch to flow chemistry for exothermic reactions (e.g., pyridazine coupling) to improve reproducibility .
  • DoE (Design of Experiments) : Taguchi methods to identify critical factors (e.g., solvent ratio, catalyst loading) affecting yield .
  • In-line Analytics : PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .

Data Analysis and Experimental Design

Q. How are conflicting spectral data (e.g., NMR or MS) resolved during structural elucidation?

  • Methodological Answer :
  • 2D NMR Techniques : HSQC and HMBC to assign ambiguous proton-carbon correlations (e.g., distinguishing piperidine C3/C4 signals) .
  • Isotopic Labeling : 15N^{15}N-labeling of the pyridazine ring to confirm connectivity via 1H^{1}H-15N^{15}N HMBC .
  • High-Resolution MS/MS : Fragment ion matching (e.g., m/z 154.0321 for thiophene-carboxamide cleavage) to validate fragmentation pathways .

Q. What experimental designs are used to evaluate the compound’s pharmacokinetic (PK) and pharmacodynamic (PD) profiles?

  • Methodological Answer :
  • In Vitro PK : Caco-2 cell monolayers for permeability (Papp_{app} >1×106^{-6} cm/s) and cytochrome P450 inhibition assays .
  • In Vivo PK : Rodent studies with IV/PO dosing; LC-MS/MS quantitation of plasma concentrations to calculate AUC, t1/2_{1/2}, and bioavailability .
  • PD Markers : Biomarker analysis (e.g., phospho-EGFR levels in tumor xenografts) to correlate exposure with efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.